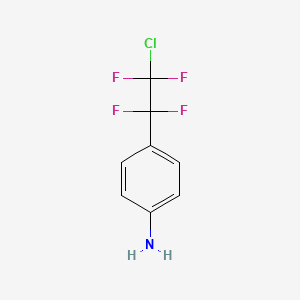![molecular formula C17H27IN2Si B8320637 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8320637.png)
3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound. It is characterized by the presence of an iodine atom, a methyl group, and a triisopropylsilanyl group attached to a pyrrolo[2,3-b]pyridine core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine typically involves the iodination of 5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrrolo[2,3-b]pyridine derivative .
科学的研究の応用
3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine is not fully understood. its reactivity is primarily due to the presence of the iodine atom and the triisopropylsilanyl group, which can influence the compound’s electronic properties and interactions with other molecules. The molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the triisopropylsilanyl group.
5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the iodine atom at a different position.
3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methyl group
Uniqueness
The uniqueness of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
特性
分子式 |
C17H27IN2Si |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
(3-iodo-5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H27IN2Si/c1-11(2)21(12(3)4,13(5)6)20-10-16(18)15-8-14(7)9-19-17(15)20/h8-13H,1-7H3 |
InChIキー |
GLALGEHBRQLJKG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(N=C1)N(C=C2I)[Si](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

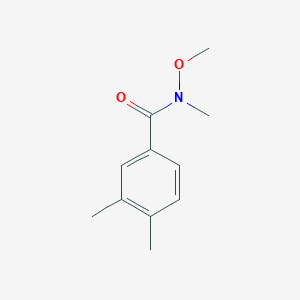
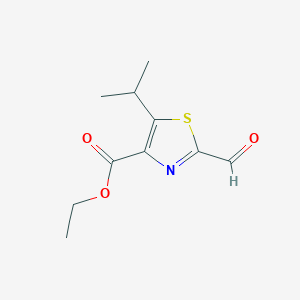
![3-(6-(piperazin-1-yl)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8320570.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B8320582.png)
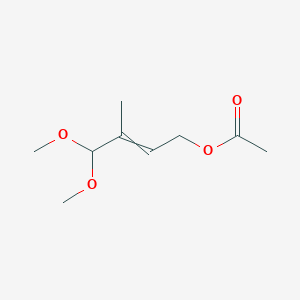
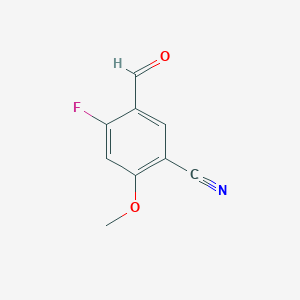
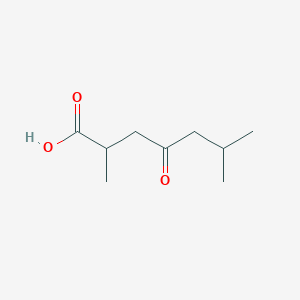
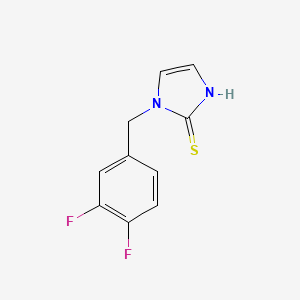

![2-[(3-Bromophenoxy)methyl]quinoline](/img/structure/B8320626.png)
sulfamoyl}benzoic acid](/img/structure/B8320643.png)
![(S)-N,N-dimethyl-2-[(1-phenylethyl)amino]acetamide](/img/structure/B8320654.png)
